molecular formula C14H22O B2636923 (2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol CAS No. 145214-82-0

(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol

Cat. No.: B2636923
CAS No.: 145214-82-0
M. Wt: 206.329
InChI Key: SJMDLCVBSNYMMJ-LLVKDONJSA-N
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Description

(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (2R)-3-(4-tert-butylphenyl)-2-methylpropanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation processes. The precursor compound is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to yield this compound .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form secondary alcohols or hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (2R)-3-(4-tert-butylphenyl)-2-methylpropanal or (2R)-3-(4-tert-butylphenyl)-2-methylpropanone

    Reduction: Secondary alcohols or hydrocarbons

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(4-tert-butylphenyl)-2-methylpropanal
  • (2R)-3-(4-tert-butylphenyl)-2-methylpropanone
  • (2R)-3-(4-tert-butylphenyl)-2-methylpropanoic acid

Uniqueness

(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol is unique due to its chiral center and the presence of a tert-butyl group, which imparts distinct steric and electronic properties. These characteristics make it a valuable compound in asymmetric synthesis and other specialized applications .

Properties

IUPAC Name

(2R)-3-(4-tert-butylphenyl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,11,15H,9-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMDLCVBSNYMMJ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C(C)(C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DE 29 52 719 likewise describes the iron chloride-catalyzed Friedel-Crafts alkylation of 2-methyl-3-phenylpropanol. In cyclohexane or dichloroethane as solvent, a yield of 84-86% of 2-methyl-3-(4-tert-butylphenyl)propanol was obtained. The formation of the m-isomeric compound (2-methyl-3-(3-tert-butylphenyl)propanol), was not demonstrated. A disadvantage of the described Friedel-Crafts alkylations is the small amount of the m-isomeric compound formed (m:p ratio is max. 1:5).
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